

Unlocking Synergistic Immunotherapy Potential: A Comparative Analysis of Anticancer Agent ENV105

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Compound of Interest

Compound Name: Anticancer agent 105

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Los Angeles, CA – November 28, 2025 – In the relentless pursuit of more effective cancer treatments, the strategic combination of targeted therapies with immunotherapy is emerging as a powerful paradigm. This guide provides a comprehensive comparison of the synergistic effects of the anticancer agent ENV105 (carotuximab), an antibody targeting CD105 (endoglin), with immunotherapy. Drawing on key preclinical data, this report will objectively assess its performance against alternative therapeutic strategies, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

ENV105, a monoclonal antibody targeting the CD105 receptor, has demonstrated significant potential in overcoming resistance to standard cancer therapies.^[1] Preclinical evidence now strongly suggests a synergistic relationship between ENV105 and various immunotherapy modalities. This synergy is primarily attributed to ENV105's ability to modulate the tumor microenvironment, making it more susceptible to immune-mediated destruction. This guide will delve into the experimental data supporting these claims, compare this combination with other immunotherapeutic approaches, and provide detailed methodologies for the pivotal experiments.

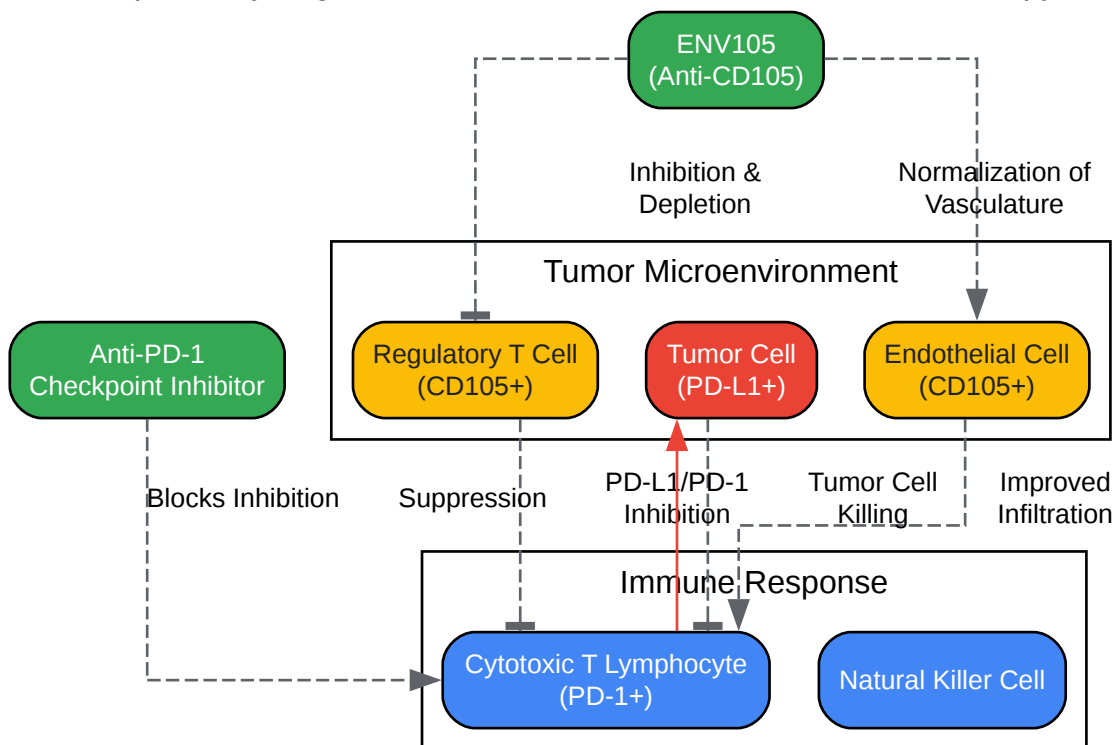
Mechanism of Action: How ENV105 Enhances Immunotherapy

ENV105 targets CD105, a transforming growth factor-beta (TGF- β) co-receptor predominantly expressed on proliferating endothelial cells and a subpopulation of immunosuppressive cells within the tumor microenvironment.^{[1][2]} By inhibiting CD105, ENV105 is believed to exert its synergistic effects through several mechanisms:

- **Reversal of Drug Resistance:** Upregulation of CD105 is associated with resistance to various cancer treatments, including hormone therapies and EGFR inhibitors. ENV105 aims to reverse this resistance, potentially re-sensitizing tumors to previously ineffective treatments.^{[3][4]}
- **Modulation of the Tumor Microenvironment:** Targeting CD105 can decrease the number of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), within the tumor.
- **Enhancement of Immune Cell Infiltration:** By normalizing the tumor vasculature, anti-angiogenic agents like ENV105 can facilitate the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, a critical step for effective immunotherapy.

Below is a diagram illustrating the proposed synergistic mechanism of ENV105 with checkpoint inhibitor immunotherapy.

Proposed Synergistic Mechanism of ENV105 and Anti-PD-1 Therapy

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Caption: ENV105 and Anti-PD-1 Synergy.

Preclinical Evidence: ENV105 in Combination with Immunotherapy

Combination with Checkpoint Inhibitors in Colorectal Cancer

A pivotal preclinical study investigated the combination of TRC105 (a closely related anti-CD105 antibody) and an anti-PD-1 antibody in murine models of colorectal cancer. The findings demonstrated a significant synergistic effect.

Experimental Data Summary:

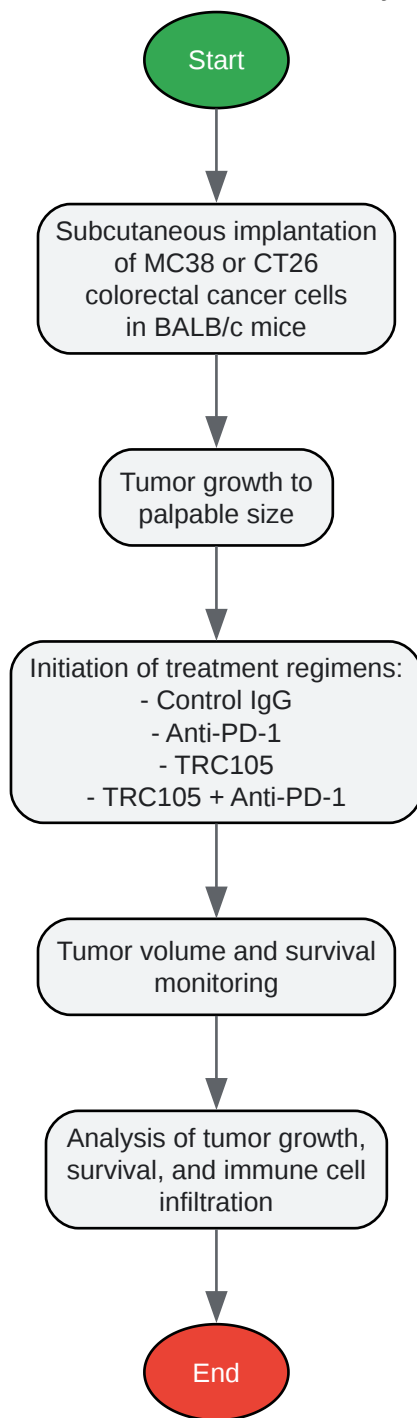
Treatment Group	Mean Tumor Volume (mm ³) at Day 25	Percent Tumor Growth Inhibition	Complete Regressions
Control IgG	~1200	-	0/10
Anti-PD-1	~700	42%	1/10
TRC105	~650	46%	1/10
TRC105 + Anti-PD-1	~150	87.5%	4/10

Data adapted from Schoonderwoerd et al., Clinical Cancer Research, 2020.

The study concluded that the combination therapy not only delayed tumor growth and prolonged survival more effectively than either monotherapy but also induced durable tumor responses, with 30% to 40% of mice achieving complete regression. This anti-tumor effect was found to be dependent on the presence of CD8+ T cells.

Experimental Workflow:

Colorectal Cancer Preclinical Study Workflow

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Caption: Murine Colorectal Cancer Study.

Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) in Neuroblastoma

Another compelling study demonstrated that anti-CD105 antibodies can enhance the efficacy of anti-GD2 antibody (dinutuximab) therapy in combination with activated Natural Killer (aNK) cells in neuroblastoma models.

Experimental Data Summary:

Treatment Group	Tumor Growth Inhibition
Control	Baseline
Dinutuximab + aNK cells	Moderate
Dinutuximab + aNK cells + Anti-CD105 Ab	Significant

Data from Wu et al., Clinical Cancer Research, 2019.

The study found that CD105-positive mesenchymal stem cells (MSCs) and endothelial cells in the tumor microenvironment suppress the activity of aNK cells. The addition of an anti-CD105 antibody depleted these suppressive cells, thereby augmenting the anti-tumor effect of the anti-GD2 immunotherapy.

Comparison with Alternative Immunotherapy Combinations

While the combination of ENV105 with immunotherapy shows significant promise, it is essential to consider it within the broader landscape of emerging cancer therapies.

Combination Therapy	Cancer Type	Mechanism of Synergy	Key Findings
ENV105 + Anti-PD-1	Colorectal Cancer (preclinical)	Depletion of Tregs, improved T-cell infiltration.	Significant tumor regression and increased survival.
Anti-VEGF + Anti-PD-L1	Non-Small Cell Lung Cancer	Normalization of tumor vasculature, increased T-cell infiltration.	Improved progression-free and overall survival in clinical trials.
Anti-CTLA-4 + Anti-PD-1	Melanoma, Renal Cell Carcinoma	Dual checkpoint blockade, enhanced T-cell activation.	Higher response rates than monotherapy, but with increased toxicity.
Chemotherapy + Anti-PD-1	Lung Cancer, Bladder Cancer	Induction of immunogenic cell death, release of tumor antigens.	Standard of care in several first-line settings.

Detailed Experimental Protocols

Murine Colorectal Cancer Model (Schoonderwoerd et al.)

- **Cell Lines and Animals:** MC38 and CT26 murine colorectal cancer cell lines were used. Female BALB/c mice (6-8 weeks old) were utilized for the in vivo experiments.
- **Tumor Implantation:** 2.5×10^5 cancer cells were injected subcutaneously into the flanks of the mice.
- **Treatment Protocol:** When tumors reached a palpable size, mice were randomized into four treatment groups: (1) Control IgG, (2) Anti-PD-1 antibody (10 mg/kg), (3) TRC105 (10 mg/kg), and (4) TRC105 + Anti-PD-1 antibody. Treatments were administered intraperitoneally twice weekly.
- **Tumor Measurement and Survival:** Tumor volume was measured three times a week using a digital caliper. Mice were monitored for survival, with humane endpoints defined by tumor size and body condition.

- Immunophenotyping: At the end of the study, tumors were harvested, and immune cell populations (CD8+ T cells, Tregs, etc.) were analyzed by flow cytometry.

Neuroblastoma Xenograft Model (Wu et al.)

- Cell Lines and Animals: Human neuroblastoma cell lines (CHLA-255, NGP) and a patient-derived xenograft were used. Immunodeficient NSG mice were the host animals.
- Tumor Implantation: Neuroblastoma cells were co-injected with human mesenchymal stem cells (MSCs) and monocytes subcutaneously into the flanks of NSG mice to create an immunosuppressive tumor microenvironment.
- Treatment Protocol: Mice with established tumors were treated with: (1) Control, (2) Dinutuximab (anti-GD2 antibody) + activated Natural Killer (aNK) cells, and (3) Dinutuximab + aNK cells + anti-human CD105 (TRC105) and anti-mouse CD105 antibodies.
- Efficacy Assessment: Tumor growth was monitored over time. At the end of the experiment, tumors were excised and analyzed for the presence of human MSCs and murine endothelial cells and macrophages.

Future Directions

The preclinical data strongly support the rationale for combining ENV105 with immunotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of ENV105 in combination with other anti-cancer agents, such as apalutamide for prostate cancer and osimertinib for non-small cell lung cancer. The promising results from preclinical studies with checkpoint inhibitors warrant further investigation in a clinical setting. The identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from this combination therapy.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of ENV105 in combination with immunotherapy are still under investigation.

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